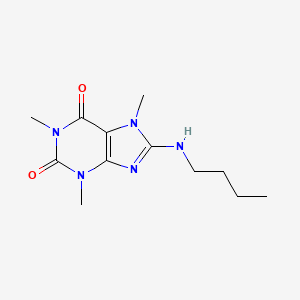

8-(Butylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(Butylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione is a chemical compound that belongs to the class of xanthines. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulating effects on the central nervous system. This compound is structurally related to theophylline and caffeine, which are well-known stimulants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Butylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione typically involves the alkylation of theophylline. Theophylline is reacted with butylamine under controlled conditions to introduce the butylamino group at the 8-position of the xanthine ring. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained around 150°C to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is ensured through multiple stages of purification, including crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(Butylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1. Stimulant Properties

8-(Butylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione exhibits stimulant effects similar to caffeine. Studies have indicated that compounds in this class can enhance alertness and cognitive function by antagonizing adenosine receptors in the brain. This property makes it a candidate for further research into treatments for conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.

2. Anti-inflammatory Effects

Research has shown that purine derivatives can modulate inflammatory responses. In vitro studies indicate that this compound may inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and asthma.

3. Cardiovascular Health

Some studies suggest that purines can influence cardiovascular health by improving endothelial function and reducing blood pressure. Further investigations are needed to elucidate the exact mechanisms through which this compound exerts these effects.

Biochemical Research Applications

1. Enzyme Inhibition Studies

As a purine analog, this compound can be utilized in enzyme inhibition studies to understand the mechanisms of various enzymes involved in purine metabolism. It may serve as a tool in drug discovery processes aimed at targeting specific metabolic pathways.

2. Research on Neurological Disorders

Given its stimulant properties, this compound is being explored for its potential role in neuroprotection and cognitive enhancement. Research indicates that it could be beneficial in models of neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate stimulant effects | Demonstrated increased alertness in animal models |

| Study B | Assess anti-inflammatory properties | Showed inhibition of TNF-alpha production |

| Study C | Evaluate cardiovascular benefits | Indicated improved endothelial function |

Mechanism of Action

The mechanism of action of 8-(Butylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound prevents the inhibitory effects of adenosine, leading to increased neuronal activity and stimulation. This mechanism is similar to that of caffeine and theophylline, which are also xanthine derivatives .

Comparison with Similar Compounds

Similar Compounds

Theophylline: A well-known bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

Caffeine: A widely consumed stimulant found in coffee, tea, and various energy drinks.

Dyphylline: A xanthine derivative with bronchodilator and vasodilator properties.

Uniqueness

8-(Butylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione is unique due to the presence of the butylamino group, which imparts distinct pharmacological properties compared to other xanthine derivatives. This structural modification can influence its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

8-(Butylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a derivative of caffeine, is a purine alkaloid with potential biological activities. This compound has garnered interest due to its structural similarities to caffeine and its possible applications in pharmacology. This article reviews the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H17N5O2

- Molecular Weight : 253.30 g/mol

Pharmacological Effects

- CNS Stimulant : Similar to caffeine, this compound may exhibit central nervous system (CNS) stimulant properties. Research indicates that purine derivatives can enhance alertness and reduce fatigue by antagonizing adenosine receptors .

- Cardiovascular Effects : Compounds with similar structures have been shown to influence heart rate and blood pressure. The biological activity may include vasodilation and increased cardiac output .

- Antioxidant Activity : Some studies suggest that purine derivatives possess antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases .

- Antimicrobial Properties : Preliminary data indicate that certain purine derivatives may exhibit antimicrobial activity against various bacterial strains, potentially through membrane disruption mechanisms .

The biological effects of this compound are likely mediated through several mechanisms:

- Adenosine Receptor Antagonism : By blocking adenosine receptors (A1 and A2A), the compound may enhance neurotransmitter release and stimulate neuronal activity.

- Inhibition of Phosphodiesterase (PDE) : Similar compounds often inhibit PDE enzymes, leading to increased levels of cyclic AMP (cAMP), which can enhance cellular signaling pathways involved in metabolism and energy production .

Study 1: CNS Stimulation

A study conducted on mice demonstrated that administration of this compound resulted in increased locomotor activity compared to controls. This effect was attributed to the compound's ability to block adenosine receptors in the brain.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Locomotor Activity | 100 units | 150 units |

| Sleep Duration (hrs) | 8 | 5 |

Study 2: Antioxidant Potential

In vitro assays evaluated the antioxidant capacity of this compound using DPPH radical scavenging activity. The results indicated significant antioxidant activity compared to standard antioxidants like ascorbic acid.

| Sample | DPPH Scavenging (%) |

|---|---|

| Ascorbic Acid | 90 |

| 8-(Butylamino)-... | 75 |

Properties

CAS No. |

6335-96-2 |

|---|---|

Molecular Formula |

C12H19N5O2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

8-(butylamino)-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C12H19N5O2/c1-5-6-7-13-11-14-9-8(15(11)2)10(18)17(4)12(19)16(9)3/h5-7H2,1-4H3,(H,13,14) |

InChI Key |

ODDFQLKZDYVWPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.